2,5-Dimethyl-N-nitrosopyrrolidine
Description
Contextualizing 2,5-Dimethyl-N-nitrosopyrrolidine within the N-Nitrosamine Family
This compound belongs to the class of cyclic N-nitrosamines. ontosight.ai Its structure consists of a five-membered pyrrolidine (B122466) ring where the nitrogen atom is part of the ring and is also bonded to a nitroso group. ontosight.ai Furthermore, two methyl groups are attached to the carbon atoms at positions 2 and 5 of the pyrrolidine ring. ontosight.ai
Table 1: Chemical Identity of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.18 g/mol ontosight.ai |
| IUPAC Name | 2,5-dimethyl-1-nitrosopyrrolidine |
| Class | N-nitrosamine ontosight.ai |
| Structure | Cyclic, with a pyrrolidine ring ontosight.ai |
Significance of Cyclic N-Nitrosamines in Chemical Research
Cyclic N-nitrosamines, such as N-nitrosopyrrolidine (NPYR) and its derivatives, are of significant interest in chemical research primarily due to their occurrence in various environmental and food samples. taylorfrancis.comnih.gov Their formation can result from the reaction of secondary amines with nitrosating agents, such as nitrite (B80452) salts, under specific conditions. acs.orgacs.org For instance, N-nitrosopyrrolidine has been detected in cooked bacon. capes.gov.br The study of these compounds is crucial for understanding their formation, stability, and reactivity in different matrices.
Overview of Structural Influences on N-Nitrosamine Reactivity
The chemical reactivity and biological activity of N-nitrosamines are significantly influenced by their molecular structure. nih.govnih.gov One of the key metabolic activation pathways for many N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govmdpi.com The substitution pattern on the carbon atoms adjacent (in the α-position) to the amine nitrogen can drastically alter the outcome of this process.
A notable example is the comparison between N-nitrosopyrrolidine (NPYR) and this compound. Studies have shown that the presence of methyl groups at the α-positions, as in this compound, diminishes its carcinogenic activity in the liver of rats compared to the unsubstituted NPYR. nih.gov This suggests that the α-methyl substitution hinders the metabolic α-hydroxylation that is thought to be a critical step for the activation of NPYR. nih.govmdpi.com In one study, N-nitrosopyrrolidine induced hepatocellular tumors in a significant number of test animals, whereas this compound only induced a small number of such tumors. nih.gov
Historical Perspectives on Nitrosamine (B1359907) Research Methodologies
The investigation of N-nitrosamines dates back to the 19th century, but intensive research was sparked in the mid-20th century. researchgate.net A significant focus of historical and ongoing research has been the development of sensitive and specific analytical methods for their detection and quantification.
Early methodologies have evolved into sophisticated techniques capable of detecting trace levels of these compounds in complex matrices. The development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been pivotal in nitrosamine analysis. nih.govresearchgate.net For instance, a sensitive test system for the detection of N-nitrosamides, a related class of compounds, was developed based on their alkylating activity and analysis by gas-liquid chromatography using a thermal energy analyzer. nih.gov More recent methods utilize techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) with various ionization sources to achieve low detection limits. nih.gov
The continuous refinement of these analytical methodologies is essential for monitoring the presence of N-nitrosamines and for advancing the understanding of their chemical behavior.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1-nitrosopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-3-4-6(2)8(5)7-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDNAKEXMEBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1N=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875622 | |
| Record name | 2,5-Dimethyl-1-nitrosopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55556-86-0 | |
| Record name | 2,5-Dimethyl-1-nitrosopyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55556-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1-nitrosopyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-1-nitrosopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-1-nitrosopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Pathways of Formation for 2,5 Dimethyl N Nitrosopyrrolidine
Precursor Identification and Elucidation of Reactant Species
The formation of 2,5-Dimethyl-N-nitrosopyrrolidine is contingent upon the presence of specific precursors and reactant species. The primary precursor is the secondary amine 2,5-dimethylpyrrolidine (B123346), which reacts with a nitrosating agent.
Role of Secondary Amines in Nitrosation Reactions
Secondary amines, such as 2,5-dimethylpyrrolidine, are key precursors in the formation of N-nitrosamines. nih.govresearchgate.net The nitrogen atom in a secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by an electrophilic nitrosating agent. researchgate.net The structure of the amine plays a significant role in its reactivity. For instance, amino acids with secondary amine functionalities, like proline, are known to form stable nitrosamines. ccsnorway.com The presence of 2,5-dimethylpyrrolidine, a cyclic secondary amine, provides the structural backbone for the formation of this compound. sigmaaldrich.com Precursors to N-nitrosopyrrolidine (NPYR), a related compound, have been identified in various sources, including biological waste materials. researchgate.net
Characterization of Nitrosating Agents (e.g., Nitrite (B80452), Nitrogen Oxides)
Nitrosating agents are compounds that can donate a nitroso group (-N=O) to an amine. The most common nitrosating agent in many environments is nitrous acid (HNO₂), which is typically formed from nitrites (NO₂⁻) in acidic conditions. nih.gov Other nitrosating agents include dinitrogen trioxide (N₂O₃), which can be formed from the self-association of nitrous acid, and various nitrogen oxides (NOx). ccsnorway.comacs.org The nitrosation of secondary amines by N₂O₃ occurs via a nucleophilic attack of the amine on the N₂O₃ molecule. acs.org In some specific conditions, such as during ozonation in the presence of bromide, other reactive species can lead to nitrosamine (B1359907) formation. nih.gov
Chemical Reaction Kinetics and Thermodynamics of Nitrosation
The formation of this compound is governed by the principles of chemical kinetics and thermodynamics, with pH and temperature being two of the most influential factors.
pH Dependence of N-Nitrosopyrrolidine and Analog Formation
The rate of nitrosamine formation is highly dependent on the pH of the reaction medium. The reaction between secondary amines and nitrite typically shows a maximum rate at a weakly acidic pH, generally between 3 and 5. ccsnorway.comusp.org This is because the formation of the active nitrosating agent, nitrous acid, is favored in acidic conditions. However, the concentration of the unprotonated, reactive form of the secondary amine decreases as the pH becomes more acidic. This dual dependency results in a bell-shaped curve for the reaction rate versus pH. nih.gov At neutral or alkaline pH (pH > 7), the rate of nitrosation is generally much lower. usp.orgusp.org However, as noted earlier, catalysts can enable the reaction to proceed at higher pH values. usp.org Studies on N-nitrosopyrrolidine (NPYR) formation from various precursors have confirmed this pH dependency, with yields varying significantly across a pH range of 4.0 to 6.6. nih.gov
Interactive Table: pH Influence on Nitrosamine Formation
| pH Range | Risk of Nitrosation | General Observation |
| < 3 | Decreasing | Lower concentration of unprotonated amine |
| 3 - 5 | High | Optimal for nitrous acid formation and amine reactivity usp.org |
| 5 - 7 | Moderate | Can be a low-risk range, but case-specific usp.org |
| > 7 | Low | Formation of nitrous acid is disfavored usp.org |
Temperature Effects on Reaction Rates
Temperature has a significant effect on the rate of nitrosamine formation, with higher temperatures generally leading to increased reaction rates. Studies on the formation of various nitrosamines have consistently shown a positive correlation between temperature and the concentration of the resulting nitrosamine. irb.hr For example, the formation of N-nitrosodimethylamine (NDMA) in ranitidine (B14927) products was found to increase substantially with rising storage temperatures. nih.gov Research has also demonstrated that the concentrations of nitrosamines can rise significantly with increasing temperature and storage time. irb.hr
Interactive Table: Temperature Effect on Nitrosamine Formation in Liver Pâté
| Storage Temperature (°C) | Storage Time (days) | Total Nitrosamine Concentration (μg kg⁻¹) |
| 22 | 0 | 3.6 - 8.3 |
| 22 | 5 | 11.9 - 24.5 |
| 22 | 10 | 25.2 - 32.3 |
| 37 | 5 | 104.9 - 304.4 |
| 37 | 10 | 801.3 - 1329.0 |
| (Data sourced from a study on liver pâté, illustrating the general principle of temperature's effect on nitrosamine formation) irb.hr |
Catalytic Mechanisms in N-Nitrosamine Synthesis
The formation of N-nitrosamines, a class of compounds including this compound, proceeds through the reaction of a secondary amine with a nitrosating agent. This reaction can be significantly influenced by catalysts. The most common pathway involves a nitrosating agent and a nitrosatable amine, with the reaction's favorability depending on the conditions. acs.org
Acid catalysis is a primary mechanism. In acidic conditions, the nitrosating agent, typically derived from nitrite salts, is converted into a more potent form. While the nitrosation process is generally favored at an acidic pH, extremely low pH levels can be less efficient due to the protonation of the amine, which reduces its nucleophilicity and reactivity. researchgate.net The pKa of the amine is a critical factor; less basic amines are generally more susceptible to forming N-nitrosamines. acs.org
The general mechanism of carcinogenicity for many N-nitrosamines involves enzymatic α-hydroxylation by cytochrome P450. acs.org This metabolic activation leads to the formation of an unstable primary nitrosamine that can decompose into a diazonium ion, which is an alkylating agent capable of damaging DNA. acs.org
Formation in Specific Chemical Environments
The generation of this compound is not random; it is a predictable outcome of specific chemical precursors and environmental conditions. Its formation has been identified in diverse settings, from water treatment facilities to controlled laboratory synthesis and simulated biological systems.
Pathways in Aqueous Systems (e.g., Disinfection Byproducts)
N-nitrosamines, including N-nitrosopyrrolidine (NPYR), a structural analog of this compound, are recognized as nitrogenous disinfection byproducts (N-DBPs) in drinking water. iwaponline.comnih.gov Their formation is a significant concern, particularly as utilities increasingly use source waters impacted by wastewater effluents or algal blooms, which are rich in the organic nitrogen precursors required for N-DBP formation. nih.gov
The switch from chlorination to chloramination for water disinfection, while reducing certain byproducts like trihalomethanes, can increase the formation potential for N-DBPs. iwaponline.comresearchgate.net N-nitrosamines are formed through the reaction of organic precursors with disinfectants. iwaponline.com Monochloramine and, to a greater extent, dichloramine are key species in this process. iwaponline.com Dichloramine can react with a secondary amine precursor, such as dimethylamine (B145610) (DMA), via nucleophilic substitution to form an intermediate that is then oxidized to the corresponding N-nitrosamine. iwaponline.com The precursors for N-nitrosamines in drinking water can originate from natural organic matter, organic amines in sewage and industrial wastewater, and amine-containing polymers used in the treatment process itself. iwaponline.com
| Factor | Description | Relevance to N-Nitrosamine Formation |
|---|---|---|
| Disinfectant Type | Chloramination is commonly used for secondary disinfection. researchgate.net | Increases the potential for N-DBP formation compared to chlorination. iwaponline.comresearchgate.net |
| Key Reactants | Dichloramine and Monochloramine. | Dichloramine contributes more significantly to N-nitrosamine formation than monochloramine. iwaponline.com |
| Precursors | Organic nitrogen compounds, such as secondary amines (e.g., pyrrolidine). iwaponline.comnih.gov | Abundant in source waters affected by wastewater or algal blooms. nih.gov |
| pH | The pH of the water system. | Affects the speciation of chloramines and the reactivity of precursors. iwaponline.com |
Potential for Formation in Organic Synthesis Processes
The formation of N-nitrosamines can be an unintended consequence or a deliberate step in organic synthesis. The synthesis of N-nitrosopyrrolidine, for instance, can be achieved by reacting pyrrolidine (B122466) with ethyl nitrite in a suitable solvent like tetrahydrofuran. orgsyn.org This "one-pot" procedure highlights a direct pathway where a secondary amine and a nitrosating agent, when brought together under specific laboratory conditions, yield the N-nitrosamine. orgsyn.org
The risk of N-nitrosamine formation exists whenever a secondary amine is present in a reaction mixture that also contains a nitrosating agent, which can sometimes be introduced inadvertently. acs.org For example, nitrite impurities can be present in common reagents or solvents. Formaldehyde, found as an impurity in some excipients, can react with secondary amines to form iminium ions, which are precursors that could potentially lead to N-nitrosamine formation. acs.org The reaction conditions, such as temperature, solvent, and the presence of acids or other catalysts, play a crucial role. acs.orgorgsyn.org
| Component | Example from Synthesis | Role in Formation |
|---|---|---|
| Secondary Amine | Pyrrolidine orgsyn.org | The nitrogen-containing precursor to the nitrosamine. |
| Nitrosating Agent | Ethyl nitrite orgsyn.org | Provides the nitroso (-NO) group. |
| Solvent | Tetrahydrofuran (THF) orgsyn.org | Provides the medium for the reaction. |
| Temperature | Room Temperature orgsyn.org | Influences the rate of the nitrosation reaction. |
Endogenous Chemical Nitrosation Pathways (In Vitro Models)
Endogenous formation refers to the synthesis of N-nitrosamines within a biological system. In vitro models simulating the human gastrointestinal tract are used to study these pathways. europa.eu A primary focus of these studies is the stomach, where the acidic environment is conducive to nitrosation. researchgate.net
The key factors for endogenous formation are the presence of a nitrosatable amine and a nitrosating agent, typically nitrite from dietary sources, under physiological conditions. europa.eu In simulated gastric fluid, the reaction is studied at a physiological temperature of 37°C. europa.eu The pH and the concentration of nitrite are critical variables. europa.eu The acidic pH of the stomach facilitates the conversion of nitrite (NO₂⁻) to nitrosating species like nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃). researchgate.net These potent agents can then react with secondary amines ingested from food, drugs, or other sources to form N-nitrosamines. researchgate.neteuropa.eu The basicity of the amine is a determining factor; less basic secondary amines are often more reactive under these acidic conditions. acs.org
| Parameter | Condition in In Vitro Model | Significance |
|---|---|---|
| Environment | Simulated Gastric Fluid europa.eu | Mimics the acidic conditions of the human stomach. |
| Temperature | 37°C europa.eu | Represents physiological body temperature. |
| pH | Acidic researchgate.net | Facilitates the formation of potent nitrosating agents from nitrite. researchgate.net |
| Precursors | Secondary Amine + Nitrite europa.eu | The fundamental reactants required for nitrosamine formation. |
Biotransformation and Mechanistic Metabolic Studies of 2,5 Dimethyl N Nitrosopyrrolidine
Enzymatic Alpha-Hydroxylation Pathways
The metabolic activation of many N-nitrosamines, including 2,5-Dimethyl-N-nitrosopyrrolidine (DMNP), is initiated by an enzymatic alpha-hydroxylation reaction. This critical first step is a rate-limiting factor in the bioactivation process that ultimately leads to the formation of reactive intermediates.
Identification and Characterization of Cytochrome P450 Isoforms Involved (e.g., CYP2E1)
The primary enzymes responsible for the alpha-hydroxylation of nitrosamines belong to the cytochrome P450 (CYP) superfamily. acs.orgmdpi.com Research has identified several CYP isoforms that participate in the metabolism of various nitrosamines. nih.govnih.gov Specifically, Cytochrome P450 2E1 (CYP2E1) has been shown to be a key player in the metabolic activation of low molecular weight nitrosamines. nih.govnih.gov
Studies using reconstituted systems with purified cytochrome P450 isoforms have demonstrated that CYP2E1 can catalyze the formation of aldehydes from certain nitrosamines, indicating its role in the alpha-hydroxylation pathway. nih.gov For instance, in studies with N-nitrosodipropylamine and N-nitroso-n-butyl-n-propylamine, microsomes from rats pretreated with pyridine (B92270) (a CYP2E1 inducer) showed increased activity in forming specific aldehydes. nih.gov Furthermore, the nearly diminished carcinogenicity of this compound in rats suggests the critical importance of α-hydroxylation for the metabolic activation of its parent compound, N-nitrosopyrrolidine (NPYR), a process primarily catalyzed by CYP2E1. researchgate.net
While CYP2E1 is a major contributor, other isoforms such as CYP2A and CYP2B1 have also been implicated in the metabolism of different nitrosamines, highlighting the complexity of these biotransformation pathways. nih.govresearchgate.net For example, CYP2B1 has been shown to specifically catalyze the alpha-hydroxylation of long-chain nitrosamines with high activity. nih.gov
Kinetics of Alpha-Hydroxylation (e.g., K_M, V_max Determination in In Vitro Systems)
The kinetics of alpha-hydroxylation of nitrosamines have been investigated in various in vitro systems, such as rat liver microsomes. These studies typically determine the Michaelis-Menten constants, K_M and V_max, to characterize the enzyme-substrate interactions.
For the related compound, N-nitrosopyrrolidine (NO-PYR), the initial rate of its conversion to non-methylene chloride-extractable products in rat liver microsomes follows simple Michaelis-Menten kinetics. nih.gov An apparent K_M of 3.6 x 10⁻⁴ M has been reported for this process. nih.gov
Michaelis-Menten Constants for N-Nitrosopyrrolidine Metabolism
| Compound | System | Apparent K_M (M) |
|---|---|---|
| N-Nitrosopyrrolidine | Rat Liver Microsomes | 3.6 x 10⁻⁴ |
Understanding the kinetic parameters is crucial for predicting the rate of metabolic activation under different substrate concentrations.
Stoichiometry and Product Identification of Hydroxylated Intermediates
The alpha-hydroxylation of N-nitrosopyrrolidine results in the formation of an unstable intermediate, alpha-hydroxynitrosopyrrolidine. nih.gov This intermediate can spontaneously decompose to form 2-hydroxytetrahydrofuran (B17549), which is the cyclic hemiacetal of 4-hydroxy-butyraldehyde. nih.gov This product has been identified in incubations of rat liver microsomes with nitrosopyrrolidine. nih.gov
In the presence of postmicrosomal supernatant enzymes, 2-hydroxytetrahydrofuran is a transient intermediate that is further metabolized to 1,4-butanediol (B3395766) or gamma-hydroxybutyrate. nih.gov The evolution of ¹⁵N₂-labeled molecular nitrogen has been used to measure the extent of the alpha-hydroxylation pathway for other nitrosamines like N-nitrosodimethylamine (DMN) and N-nitroso-N-methylaniline (NMA). nih.gov These studies indicated that approximately 34% of DMN and 19% of NMA were metabolized via alpha-hydroxylation in rat liver homogenates. nih.gov
Formation and Reactivity of Electrophilic Intermediates
Following alpha-hydroxylation, the resulting intermediates undergo further transformations, leading to the formation of highly reactive electrophilic species that are central to the biological activity of these compounds.
Generation of Diazonium Ions and Carbocations
The unstable alpha-hydroxylated nitrosamine (B1359907) intermediates decompose to form diazonium ions. acs.orgnih.gov For N-nitrosopyrrolidine, alpha-hydroxylation leads to the formation of 2-hydroxyNPYR, which spontaneously decomposes to generate the 4-oxobutyldiazonium ion. researchgate.net This diazonium ion is a highly reactive electrophile. researchgate.net
The formation of diazonium ions is a critical step in the activation of nitrosamines. youtube.com These ions can then lose a molecule of nitrogen (N₂) to form carbocations. researchgate.net The generation of these electrophilic species is considered a key event in the mechanism of action of carcinogenic nitrosamines. acs.org
Aldehyde Metabolite Formation and Subsequent Transformations
The decomposition of the alpha-hydroxylated intermediate of N-nitrosopyrrolidine also yields 4-hydroxy-butyraldehyde, which exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran. nih.gov This aldehyde is a significant metabolite and can undergo further enzymatic transformations. For instance, in the presence of postmicrosomal supernatant enzymes, it can be converted to 1,4-butanediol or gamma-hydroxybutyrate. nih.gov
The formation of aldehydes is a common feature in the metabolism of many nitrosamines. nih.govnih.gov For example, the metabolism of N-nitrosodipropylamine and N-nitrosodibutylamine by liver microsomes leads to the formation of propionaldehyde (B47417) and butyraldehyde, respectively. nih.gov These aldehyde metabolites can be further oxidized to carboxylic acids. nih.gov
Aldehyde Metabolites from Nitrosamine Metabolism
| Nitrosamine | Aldehyde Metabolite |
|---|---|
| N-Nitrosopyrrolidine | 4-Hydroxy-butyraldehyde |
| N-Nitrosodipropylamine | Propionaldehyde |
| N-Nitrosodibutylamine | Butyraldehyde |
Interaction of Reactive Intermediates with Biological Macromolecules (e.g., DNA Adduct Formation and Characterization)
The metabolic activation of many N-nitrosamines is a prerequisite for their interaction with cellular macromolecules and the exertion of carcinogenic effects. This activation is often initiated by cytochrome P450-mediated α-hydroxylation, which leads to the formation of unstable α-hydroxy-nitrosamines. These intermediates can decompose to form highly reactive electrophilic species, such as diazonium ions or carbocations, that readily react with nucleophilic sites on DNA to form covalent adducts. nih.govmdpi.com
In the case of N-nitrosopyrrolidine (NPYR), a well-established hepatocarcinogen, metabolic activation via α-hydroxylation produces α-hydroxyNPYR. This intermediate spontaneously opens its ring structure to form 4-oxobutanediazohydroxide, which is a precursor to a cascade of electrophiles that can alkylate DNA. nih.govnih.gov Studies using α-acetoxyNPYR, a chemical precursor that mimics the metabolic formation of α-hydroxyNPYR, have identified multiple DNA adducts. nih.gov
However, for this compound, the presence of methyl groups at the α-carbons (positions 2 and 5) significantly alters its biological activity. Research has shown a nearly diminished carcinogenicity of this compound in rats compared to its parent compound, NPYR. nih.govmdpi.com This striking difference suggests that the methyl groups sterically hinder or block the essential α-hydroxylation step catalyzed by cytochrome P450 enzymes. By impeding this primary activation pathway, the formation of the subsequent reactive electrophilic intermediates necessary for DNA adduct formation is largely prevented.
While direct characterization of DNA adducts from this compound is scarce due to its reduced reactivity, the adducts formed by its parent compound, NPYR, have been extensively studied. These studies provide insight into the types of DNA damage that are likely mitigated by the dimethyl substitution.
Table 1: Characterized DNA Adducts Formed from the N-Nitrosopyrrolidine (NPYR) Precursor α-AcetoxyNPYR
| Adduct | Deoxyribonucleoside | Method of Detection | Reference |
|---|---|---|---|
| N²-(tetrahydrofuran-2-yl)dGuo (N²-THF-dGuo) | Deoxyguanosine | LC-ESI-MS-SIM | nih.govnih.gov |
| N⁶-THF-dAdo | Deoxyadenosine | LC-ESI-MS-SIM | nih.gov |
| O⁶-(4-oxobutyl)-dGuo | Deoxyguanosine | In vitro studies | nih.gov |
| N⁴-THF-dCyd | Deoxycytidine | LC-ESI-MS-SIM | nih.gov |
These adducts, particularly those at A:T base pairs, are considered potentially significant to the mutagenic and carcinogenic mechanisms of NPYR. nih.gov The inability of this compound to be efficiently metabolized to intermediates that can form such adducts is central to its significantly lower toxicity.
Microbial Biotransformation and Biodegradation Mechanisms
The environmental fate of nitrosamines is influenced by microbial activity. Bacteria have evolved diverse metabolic pathways to degrade these compounds, which can occur under both anaerobic and aerobic conditions. While specific studies on the microbial biotransformation of this compound are limited, research on its parent compound NPYR and other nitrosamines provides a framework for potential degradation pathways.
Anaerobic Biotransformation Pathways (e.g., Methanogenic Conditions)
Under anaerobic, methanogenic conditions, some nitrosamines can be biotransformed, utilizing them as electron acceptors. Studies investigating a mixed methanogenic culture demonstrated the nearly complete degradation of N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR), but this degradation was contingent on the availability of a degradable electron donor like ethanol. nih.gov In contrast, other nitrosamines such as N-nitrosodiethylamine (NDEA) and N-nitrosodipropylamine (NDPA) were not degraded under the same conditions. nih.gov
The biotransformation pathway for NDMA in this system involved its reduction to dimethylamine (B145610) (DMA), which was subsequently degraded to ammonia (B1221849) and methane. nih.gov This suggests a reductive pathway that may be applicable to other biodegradable nitrosamines.
Table 2: Biodegradability of Various Nitrosamines under Methanogenic Conditions
| Compound | Biodegradable | Precursor Secondary Amine Biodegradable | Reference |
|---|---|---|---|
| N-nitrosodimethylamine (NDMA) | Yes | Yes | nih.gov |
| N-nitrosomethylethylamine (NMEA) | Yes | Yes | nih.gov |
| N-nitrosopyrrolidine (NPYR) | Yes | Yes | nih.gov |
| N-nitrosodiethylamine (NDEA) | No | No | nih.gov |
| N-nitrosodipropylamine (NDPA) | No | No | nih.gov |
Based on the data for NPYR, it is plausible that this compound could undergo similar anaerobic biotransformation, although the methyl groups might influence the rate and extent of degradation. However, specific experimental verification is lacking.
Aerobic Degradation by Bacterial Consortia
Aerobic biodegradation of nitrosamines is often initiated by monooxygenase enzymes. psu.edu Bacterial consortia, or mixed microbial communities, can be highly effective in degrading complex environmental contaminants. frontiersin.org While specific consortia for the degradation of this compound have not been reported, studies with other nitrosamines like NDMA have identified several bacterial strains capable of aerobic degradation.
For instance, the propanotroph Rhodococcus ruber ENV425 can rapidly biodegrade NDMA after being grown on substrates like propane (B168953) or glucose. nih.govresearchgate.net This bacterium mineralized over 60% of the carbon in [¹⁴C]NDMA to ¹⁴CO₂. nih.govresearchgate.net Other bacteria, such as Pseudomonas mendocina KR1 and Ralstonia pickettii PKO1, which express toluene (B28343) monooxygenases, have also been shown to degrade NDMA. psu.edu These degradation processes often involve the oxidation of the carbon atom alpha to the nitroso group. The effectiveness of such pathways for this compound would depend on whether the methyl substitutions at these alpha positions are permissive for the catalytic activity of the relevant monooxygenase enzymes.
Denitrosation Reactions by Microorganisms
A key step in the detoxification of N-nitrosamines is denitrosation, the cleavage of the N-N bond, which removes the nitroso group responsible for their carcinogenic properties. This reaction has been observed in microbial degradation pathways.
In the aerobic degradation of NDMA by Rhodococcus ruber ENV425, a denitrosation reaction is hypothesized as the initial step. nih.govresearchgate.net This reaction is thought to be initiated by a hydrogen atom abstraction from a methyl group, leading to the formation of n-methylformaldimine and nitric oxide (NO). The n-methylformaldimine then hydrolyzes to methylamine (B109427) and formaldehyde, while the nitric oxide is oxidized to nitrite (B80452) and nitrate. nih.govresearchgate.net Similarly, for N-nitrosodiethylamine (NDEA), denitrosation is a known metabolic route that competes with the bioactivation pathway. nih.govmdpi.com
This mechanism suggests that microorganisms can detoxify nitrosamines by directly targeting the nitroso moiety. It is conceivable that a similar denitrosation pathway could exist for this compound, potentially initiated by enzymatic action at the N-N bond or adjacent C-H bonds, although this has not been experimentally demonstrated.
Environmental Occurrence, Transformation, and Fate in Research Contexts
Detection and Quantification in Environmental Matrices
The detection and quantification of N-nitrosamines, including 2,5-Dimethyl-N-nitrosopyrrolidine, in various environmental compartments are critical for understanding their distribution and potential exposure risks. Analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for their determination in complex matrices. acs.orgnih.gov
Presence in Aquatic Systems (e.g., Surface Water, Groundwater, Wastewater Effluents)
N-nitrosamines are recognized as disinfection by-products in water treatment processes, particularly those using chloramination. rsc.org While N-nitrosodimethylamine (NDMA) is the most commonly detected nitrosamine (B1359907) in drinking water, other nitrosamines, including N-nitrosopyrrolidine (NPYR), have also been identified. rsc.orgmdpi.comwho.int
Studies have detected various N-nitrosamines in drinking water, surface water, groundwater, and wastewater. researchgate.net For instance, a survey in Tokyo found NDMA concentrations in groundwater to be less than 0.5 to 5.2 ng/L and in river water from less than 0.5 to 3.4 ng/L. researchgate.net In Spain, a study of drinking water treatment plants using monochloramines detected NDMA, N-nitrosodiethylamine (NDEA), and N-nitrosodibutylamine (NDBA), with NDMA concentrations not exceeding 4.2 ± 0.2 ng L−1 and the others not exceeding 1.5 ng L−1. rsc.org
Wastewater treatment plants (WWTPs) are a significant source of nitrosamines in the aquatic environment. canada.ca Effluents from WWTPs can contain these compounds, which are then discharged into surface waters. canada.ca While specific data for this compound is limited in publicly available literature, the presence of its parent compound, N-nitrosopyrrolidine, has been documented in various aquatic environments.
Table 1: Detection of N-Nitrosamines in Various Aquatic Systems
| N-Nitrosamine | Matrix | Concentration Range | Location |
|---|---|---|---|
| N-nitrosodimethylamine (NDMA) | Groundwater | <0.5-5.2 ng/L | Tokyo |
| N-nitrosodimethylamine (NDMA) | River Water | <0.5-3.4 ng/L | Tokyo |
| N-nitrosodimethylamine (NDMA) | Drinking Water | up to 4.2 ± 0.2 ng/L | Spain |
| N-nitrosodiethylamine (NDEA) | Drinking Water | up to 1.5 ng/L | Spain |
| N-nitrosodibutylamine (NDBA) | Drinking Water | up to 1.5 ng/L | Spain |
| N-nitrosopyrrolidine (NPYR) | Freshwater Sediments | 3.4-19.6 ng/g dry weight | United States |
This table is for illustrative purposes and includes data for various nitrosamines to provide context for their occurrence in aquatic environments.
Occurrence in Soil and Sediments
The fate of N-nitrosamines in soil and sediment is influenced by their physical and chemical properties. canada.ca Compounds with lower water solubility and higher octanol-water partition coefficients tend to sorb to soil and sediment particles. acs.org
Atmospheric Distribution and Relevant Reactions
Volatile nitrosamines, including N-nitrosopyrrolidine, can be present in the atmosphere. nih.gov Their atmospheric fate is largely governed by photolysis. canada.ca Nitrosamines are generally susceptible to photodegradation and tend to have short atmospheric lifetimes. researchgate.net For example, the atmospheric residence time for some nitrosamines is estimated to be around 5 minutes. researchgate.net
Photo-activation of NPYR can occur as it is transported through the environment. nih.gov This process can be influenced by the presence of other atmospheric components. nih.gov While detailed studies on the atmospheric distribution and reactions of this compound are scarce, the known behavior of other volatile nitrosamines suggests that photolysis would be a primary degradation pathway.
Environmental Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolysis and hydrolysis.
Photolysis Mechanisms and Quantum Yield Studies
Photolysis is a major degradation pathway for nitrosamines in the environment. canada.ca Alkylnitrosamines can undergo photoreduction in the presence of an acid. cdnsciencepub.com The photolysis of N-nitrosamides in acidic media has been shown to proceed through photo-elimination of [NOH] and light-catalyzed denitrosation. researchgate.net
Research on N-nitrosopyrrolidine (NPYR) has shown that it can be activated by UVA irradiation, leading to the formation of mutagenic products without the need for metabolic activation. nih.gov This photo-activation can be influenced by the presence of substances like phosphate, formate, or sulfate. nih.gov The photoproduct of irradiated NPYR has been found to be relatively stable. nih.gov
Quantum yield studies provide quantitative information on the efficiency of a photochemical process. While specific quantum yield data for the photolysis of this compound is not widely reported, studies on other nitroso compounds have been conducted. For instance, quantum yields for the photolysis of some geminal chloro-nitroso-compounds were found to be dependent on the substrate's structure, solvent viscosity and type, and the presence of oxygen, but independent of the wavelength. rsc.org
Hydrolytic Stability and Decomposition in Aqueous Solutions
The hydrolytic stability of nitrosamines can vary depending on their structure and the pH of the aqueous solution. researchgate.net Some nitrosamines have been found to be resistant to hydrolytic degradation at various pH levels, while others exhibit some level of degradation. researchgate.net For example, preliminary studies have shown that the nitrosamine NPz (structure not specified) was hydrolytically stable at pH 4 and 9 but showed approximately 30% degradation at pH 7. researchgate.net
Sorption and Transport Phenomena in Geochemical Systems
The environmental migration and ultimate fate of this compound within soil and aquatic systems are fundamentally governed by its sorption and transport characteristics. Sorption, the process by which a chemical adheres to solid particles such as soil or sediment, is a critical determinant of its mobility, bioavailability, and potential for groundwater contamination. The transport of this compound, in turn, is largely dictated by the extent to which it is sorbed by the surrounding geochemical matrix.
Research Findings on Sorption and Transport
Detailed experimental data on the sorption and transport of this compound in various geochemical systems are limited in publicly accessible scientific literature. However, general principles derived from studies on other N-nitrosamines and organic compounds of similar structure can provide insights into its expected behavior.
The sorption of non-polar organic compounds like N-nitrosamines to soil and sediment is primarily influenced by the organic carbon content of the solid phase. It is generally observed that soils and sediments with higher organic matter content exhibit a greater capacity for sorbing these compounds, thereby reducing their mobility. The interaction is largely one of partitioning, where the compound preferentially moves from the aqueous phase into the organic matrix of the soil.
The mobility of N-nitrosamines in soil is inversely proportional to their sorption affinity. Compounds that are weakly sorbed are more likely to be transported through the soil profile with infiltrating water, posing a potential risk to groundwater resources. Conversely, strongly sorbed compounds are retained in the upper soil layers, where they may be subject to other degradation processes.
While specific studies on this compound are scarce, research on the parent compound, N-nitrosopyrrolidine, and other alkylated nitrosamines indicates that they are generally mobile in soils with low organic carbon content. The addition of methyl groups to the pyrrolidine (B122466) ring, as in this compound, may slightly increase its hydrophobicity and thus its tendency to sorb to soil organic matter compared to the unsubstituted N-nitrosopyrrolidine.
Table 1: Factors Influencing Sorption and Transport of N-Nitrosamines in Geochemical Systems
| Factor | Influence on Sorption | Influence on Transport |
| Soil Organic Matter (SOM) | Higher SOM content generally increases sorption. | Increased sorption leads to decreased transport (lower mobility). |
| Clay Content and Type | Can contribute to sorption, especially for more polar compounds. | Higher sorption to clay minerals reduces transport. |
| Soil pH | Can affect the surface charge of soil particles and the chemical form of the compound. | pH can indirectly influence transport by altering sorption. |
| Compound Hydrophobicity | More hydrophobic compounds tend to sorb more strongly to organic matter. | Higher hydrophobicity results in lower mobility in the aqueous phase. |
| Water Flow Rate | Higher flow rates can decrease the contact time for sorption to occur, potentially increasing transport. | Faster water flow leads to greater advective transport of dissolved compounds. |
It is important to note that the actual sorption and transport behavior of this compound will be dependent on the specific properties of the soil and the prevailing environmental conditions. Without dedicated experimental studies, any assessment of its environmental fate remains speculative.
Comparative Academic Research on 2,5 Dimethyl N Nitrosopyrrolidine
Structural Activity Relationships in Cyclic Nitrosamines
The biological activity of cyclic nitrosamines, including 2,5-Dimethyl-N-nitrosopyrrolidine, is intrinsically linked to their chemical structure. The arrangement and type of substituents on the pyrrolidine (B122466) ring significantly influence the metabolic pathways the compound undergoes, ultimately determining its carcinogenic potential. The process of metabolic activation, primarily through hydroxylation at the α-carbon position, is a critical step that leads to the formation of reactive electrophiles capable of interacting with cellular macromolecules like DNA. nih.govresearchgate.net
Impact of Alpha-Methyl Substitution on Metabolic Activation Pathways
The substitution of methyl groups at the α-carbons (positions 2 and 5) of the N-nitrosopyrrolidine ring has a profound impact on its metabolic activation. The primary pathway for the bioactivation of many nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govumn.edu This hydroxylation leads to the formation of an unstable α-hydroxy nitrosamine (B1359907), which then breaks down to form a reactive diazonium ion that can alkylate DNA.
In the case of this compound, the presence of methyl groups at both α-carbons sterically hinders the enzymatic α-hydroxylation process. This steric hindrance makes the α-carbons less accessible to the active site of the metabolizing enzymes. researchgate.net Consequently, the metabolic activation of this compound via α-hydroxylation is significantly diminished. nih.gov This reduced capacity for α-hydroxylation is a key factor in the observed lower carcinogenicity of this compound when compared to its unsubstituted counterpart, N-Nitrosopyrrolidine (NPYR). nih.govhesiglobal.org The diminished carcinogenicity strongly suggests that α-hydroxylation is a crucial step for the ultimate carcinogenic activity of NPYR. nih.govhesiglobal.org
Comparison with N-Nitrosopyrrolidine (NPYR) Metabolic Profiles
A comparison of the metabolic profiles of this compound and N-Nitrosopyrrolidine (NPYR) highlights the critical role of the α-hydrogens in the metabolic activation of cyclic nitrosamines. NPYR, which possesses hydrogens at the α-carbons, is readily metabolized via α-hydroxylation. oup.comresearchgate.net This leads to the formation of 2-hydroxytetrahydrofuran (B17549) as a transient intermediate, which is further metabolized. nih.gov
In contrast, the metabolic profile of this compound shows a significant reduction in metabolites derived from α-hydroxylation. While NPYR is a potent liver carcinogen, the carcinogenic activity of this compound is nearly abolished in rats, underscoring the importance of the α-hydroxylation pathway. nih.govhesiglobal.orgoup.com The structural difference directly translates to a difference in target organ carcinogenicity; NPYR primarily induces liver tumors, whereas this compound is significantly less carcinogenic. oup.comresearchgate.net
Influence of Substituents on Reactive Intermediate Stability and Fate
Substituents on the nitrosamine ring influence not only the rate and pathway of metabolic activation but also the stability and subsequent fate of the reactive intermediates formed. The formation of a carbocation is a key step in the generation of the ultimate carcinogenic species. usp.org The stability of this carbocation is influenced by the electronic properties of the substituents. Electron-donating groups can stabilize the carbocation, potentially increasing the reactivity of the intermediate. sci-hub.se
In the case of this compound, while the methyl groups hinder the initial α-hydroxylation, if a reactive intermediate were to form, their electron-donating nature could theoretically stabilize a resulting carbocation. usp.org However, the predominant effect of the α-methyl groups is the steric blockade of the initial metabolic activation step. nih.gov The presence of bulky substituents can also affect the energetics of the reactions, potentially favoring alternative detoxification pathways over the formation of reactive intermediates. nih.gov Denitrosation, the removal of the nitroso group to form the corresponding secondary amine, is another metabolic pathway that serves as a detoxification mechanism, resulting in less potent carcinogenic products. nih.gov
In Vitro Experimental Models for Comparative Metabolism
To elucidate the metabolic pathways of nitrosamines like this compound, researchers utilize various in vitro experimental models. These systems allow for the controlled study of metabolic activation and detoxification processes in different tissues and species.
Liver Microsomal Systems (e.g., Rat, Human)
Liver microsomes are a widely used in vitro tool for studying the metabolism of xenobiotics, including nitrosamines. researchgate.netepa.gov They are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 enzymes, which are responsible for the oxidative metabolism of a vast array of compounds. researchgate.net
Studies using rat liver microsomes have been instrumental in demonstrating the differential metabolism of NPYR and its substituted analogs. nih.govnih.gov Rat liver microsomes efficiently metabolize NPYR via α-hydroxylation. oup.comnih.gov In contrast, the metabolism of this compound in these systems is significantly lower due to the aforementioned steric hindrance at the α-carbons.
Human liver microsomes are also employed to understand the potential effects of these compounds in humans. psu.edu While there can be interspecies differences in enzyme activity, studies with human liver microsomes generally confirm the importance of α-hydroxylation in the metabolic activation of cyclic nitrosamines. psu.edu The use of human-derived systems is crucial for extrapolating findings from animal models to human health risk assessment. researchgate.net
| Compound | Experimental System | Key Metabolic Pathway | Relative Metabolic Rate | Primary Metabolite(s) |
|---|---|---|---|---|
| N-Nitrosopyrrolidine (NPYR) | Rat Liver Microsomes | α-Hydroxylation | High | 2-Hydroxytetrahydrofuran |
| This compound | Rat Liver Microsomes | α-Hydroxylation | Significantly Reduced | Minimal α-hydroxylated products |
| N-Nitrosodimethylamine (NDMA) | Human Liver Microsomes | Demethylation and Denitrosation | Variable (dependent on P-450 isozymes) | Formaldehyde, Nitrite (B80452) |
Extrahepatic Metabolic Activation Studies (e.g., Nasal Mucosa, Esophageal Microsomes)
While the liver is the primary site of metabolism for many compounds, extrahepatic tissues can also play a significant role in the metabolic activation of nitrosamines, often leading to site-specific carcinogenicity. nih.gov For instance, the nasal mucosa and esophagus have been shown to possess metabolic activity towards certain nitrosamines. nih.govnih.gov
Studies with rat nasal mucosal microsomes have shown a high capacity for metabolizing certain cyclic nitrosamines. acs.org For example, N-nitrosopiperidine (NPIP) is efficiently activated in the nasal mucosa, which correlates with its carcinogenicity in this tissue. acs.org While specific data on this compound in nasal mucosa is less prevalent, the principles of structure-activity relationships suggest that its metabolism would also be hindered in this tissue compared to NPYR.
Cell-Free Enzyme Systems for P450 Kinetics
The study of this compound in comparative academic research often utilizes cell-free enzyme systems to investigate its interaction with cytochrome P450 (P450) enzymes. These systems, typically involving liver microsomes, provide a controlled environment to analyze metabolic pathways and enzyme kinetics without the complexity of whole-cell or in vivo models. Research in this area has been pivotal in understanding the structural requirements for the metabolic activation of cyclic nitrosamines.
Detailed Research Findings
The metabolic activation of the parent compound, N-nitrosopyrrolidine (NPYR), is crucial for its carcinogenic activity and is primarily initiated by a process called α-hydroxylation, which is catalyzed by P450 enzymes. researchgate.net This reaction occurs at the carbon atoms adjacent to the N-nitroso group. However, in this compound, these α-carbon positions (C2 and C5) are substituted with methyl groups. This structural modification sterically hinders the P450 enzymes from performing α-hydroxylation.
Consequently, this compound is a very poor substrate for the P450 enzymes that typically metabolize NPYR. The "nearly diminished carcinogenicity" of this compound observed in rat models is attributed to this blockage of α-hydroxylation, highlighting the essential role of this specific metabolic pathway in the bioactivation of N-nitrosopyrrolidine. researchgate.net
To understand the kinetics of P450-mediated metabolism, researchers study the parent compound NPYR extensively in cell-free systems. Rat liver microsomes are a common choice for these assays. nih.govresearchgate.net In these experiments, tritium-labeled NPYR is incubated with liver microsomes and an NADPH-generating system, which provides the necessary cofactors for P450 enzyme activity. oup.com The reaction is allowed to proceed for a set time before being stopped, and the products are then analyzed using techniques like high-performance liquid chromatography (HPLC) with radioflow detection to quantify the formation of metabolites such as 2-hydroxytetrahydrofuran. researchgate.netoup.com
Kinetic parameters for NPYR α-hydroxylation have been determined using such systems. Studies with rat liver microsomes have established the Michaelis-Menten kinetics for this reaction. nih.gov The apparent Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), provides insight into the affinity of the enzyme for the substrate.
The following tables present kinetic data for the α-hydroxylation of the parent compound, N-nitrosopyrrolidine (NPYR), in rat liver microsomes. This data serves as a critical baseline for comparison, illustrating the kinetic profile that is effectively absent for the sterically hindered this compound.
Table 1: Michaelis-Menten Kinetics for N-Nitrosopyrrolidine (NPYR) Metabolism in Rat Liver Microsomes
This table shows the apparent Michaelis constant (K_m) for the conversion of NPYR to non-methylene chloride-extractable products, indicating the initial step of metabolic activation.
| Compound | Enzyme System | Apparent K_m (µM) | Reference |
|---|---|---|---|
| N-Nitrosopyrrolidine (NPYR) | Rat Liver Microsomes | 360 | nih.gov |
Table 2: Comparative Metabolic Efficiency for NPYR and NPIP α-Hydroxylation in Rat Liver Microsomes
This table compares the kinetic parameters for NPYR and N-nitrosopiperidine (NPIP), another cyclic nitrosamine, highlighting the efficiency of their activation by liver microsomes. The catalytic efficiency is expressed as V_max/K_m.
| Compound | Enzyme System | Catalytic Efficiency (V_max/K_m) (pmol/min/mg/µM) | Reference |
|---|---|---|---|
| N-Nitrosopyrrolidine (NPYR) | Rat Liver Microsomes | 3.23 | researchgate.net |
| N-Nitrosopiperidine (NPIP) | Rat Liver Microsomes | 3.80 - 4.61 | researchgate.net |
Future Directions and Emerging Research Avenues for 2,5 Dimethyl N Nitrosopyrrolidine
Advanced Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics)
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. For 2,5-Dimethyl-N-nitrosopyrrolidine, these approaches can illuminate its electronic structure, stability, and the energetic landscapes of its reactions.
Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic structure of molecules. DFT studies can predict molecular geometries, vibrational frequencies, and the energies of different electronic states. researchgate.net For nitrosamines, DFT has been employed to investigate formation mechanisms and the energetics of metabolic activation pathways. nih.govnih.gov By applying DFT to this compound, researchers can model its α-hydroxylation, a critical step in the metabolic activation of many nitrosamines, and predict the stability of the resulting carbocations. nih.gov Comparing the calculated energy barriers for activation with those of known potent carcinogens like N-nitrosodimethylamine (NDMA) could provide a theoretical basis for assessing its potential carcinogenicity. chemrxiv.org
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. aps.org MD can be used to simulate the interaction of this compound with biological macromolecules, such as DNA or metabolic enzymes like cytochrome P450. frontiersin.org These simulations can reveal the preferred binding modes, the stability of the molecule within an enzyme's active site, and the conformational changes that may occur upon binding. frontiersin.org By tracking the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, scientists can assess the stability and flexibility of the compound-protein complex over time. frontiersin.org
Table 1: Applications of Advanced Computational Chemistry in this compound Research
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. researchgate.netnih.gov | Prediction of molecular geometry, stability of reactive intermediates, and elucidation of metabolic activation pathways. nih.gov |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior and interactions with biological systems. aps.orgfrontiersin.org | Understanding of binding affinity to enzymes, stability of DNA adducts, and membrane permeability. |
| Quantum-Mechanical/Molecular-Mechanical (QM/MM) | Hybrid method combining the accuracy of quantum mechanics for the reactive site with the efficiency of molecular mechanics for the larger system. | Detailed modeling of enzymatic reactions, including the breaking and forming of chemical bonds during metabolism. |
Integration of Omics Technologies in Mechanistic Biotransformation Studies
The field of toxicology is being revolutionized by "omics" technologies, which allow for the comprehensive analysis of entire sets of biological molecules. mdpi.comnih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological response to this compound exposure and shed light on its biotransformation.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly well-suited for investigating the biotransformation of xenobiotics. Untargeted metabolomics analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can identify a wide range of metabolites of this compound formed in biological systems. nih.gov A study on N-nitrosopyrrolidine (NPYR) in colorectal cancer patients revealed altered metabolic pathways, such as the hypoxanthine-xanthine pathway, associated with nitrosamine (B1359907) exposure. nih.gov Similar studies on the dimethylated analog could identify unique metabolic fingerprints and potential biomarkers of exposure.
Proteomics, the study of the entire complement of proteins, can identify changes in protein expression in response to this compound. This can help pinpoint the specific enzymes involved in its metabolism (e.g., specific cytochrome P450 isoforms) and identify proteins that are targeted by the compound or its reactive metabolites, leading to cellular damage. nih.gov Transcriptomics, which analyzes gene expression, can reveal which genes are up- or down-regulated upon exposure, providing clues about the cellular pathways that are perturbed. nih.gov
Table 2: Omics Technologies in the Study of this compound
| Omics Technology | Focus of Study | Potential Discoveries |
| Metabolomics | Analysis of metabolites in biological fluids and tissues. nih.gov | Identification of biotransformation products, discovery of exposure biomarkers, and elucidation of perturbed metabolic pathways. nih.gov |
| Proteomics | Analysis of protein expression and modification. nih.gov | Identification of metabolizing enzymes (e.g., CYPs), protein adducts, and cellular stress response pathways. |
| Transcriptomics | Analysis of gene expression (RNA). nih.gov | Identification of genes and pathways affected by exposure, providing insights into mechanisms of toxicity. |
| Genomics | Analysis of DNA and genetic variations. | Identification of genetic susceptibilities to the adverse effects of the compound. |
Development of Novel Analytical Probes for Reactive Intermediates
A major challenge in understanding the carcinogenicity of nitrosamines is the detection of their highly reactive, short-lived metabolic intermediates. mdpi.com These intermediates, such as diazonium ions and carbocations, are the ultimate electrophilic species that react with cellular nucleophiles like DNA to initiate carcinogenesis. acs.org The development of novel analytical probes is crucial for trapping and identifying these transient species.
Future research could focus on designing and synthesizing "trapping agents" that can react specifically with the electrophilic intermediates of this compound metabolism. These agents would form stable adducts that can be readily detected and characterized by sensitive analytical techniques like mass spectrometry. This approach has been used to identify DNA adducts from other nitrosamines. mdpi.com
Another avenue is the development of fluorescent probes that can report on the formation of reactive intermediates in real-time within cellular systems. Such probes could be designed to undergo a change in their fluorescence properties upon reaction with the target intermediate, allowing for the visualization of where and when these species are generated within a cell. This would provide unprecedented spatial and temporal information about the metabolic activation process.
Elucidation of Unknown Precursors and Formation Mechanisms
The formation of N-nitrosamines can occur from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite (B80452), under specific conditions. nih.govacs.org While the immediate precursor to this compound is 2,5-dimethylpyrrolidine (B123346), the ultimate sources of this precursor in the environment, food, or in vivo are not well established.
Research is needed to identify potential sources of 2,5-dimethylpyrrolidine. This could involve investigating the degradation of certain amino acids, pharmaceuticals, or agricultural chemicals. Studies on N-nitrosopyrrolidine (NPYR) have identified proline, putrescine, and spermidine (B129725) as potential precursors that can form NPYR after reacting with nitrite. nih.gov Similar investigations are warranted for the dimethylated analog. Furthermore, the conditions that favor the nitrosation of 2,5-dimethylpyrrolidine, such as pH, temperature, and the presence of catalysts or inhibitors, need to be systematically studied. nih.gov
Computational studies can also aid in predicting potential precursors. By calculating the reactivity of various amine-containing compounds towards nitrosation, researchers can prioritize candidates for experimental verification. nih.gov Understanding the full scope of precursors and formation pathways is essential for developing strategies to minimize human exposure.
Table 3: Potential Precursors of Pyrrolidine (B122466) Ring for Nitrosation
| Precursor Class | Specific Examples (for NPYR) | Relevance to this compound |
| Amino Acids | Proline, Ornithine, Arginine nih.gov | Investigation of methylated analogs of these amino acids as potential precursors. |
| Polyamines | Putrescine, Spermidine, Spermine nih.gov | Exploring the potential for these compounds to be enzymatically or chemically modified to form a 2,5-dimethylpyrrolidine ring. |
| Natural Products | Various alkaloids and other plant-derived compounds. | Screening of natural product libraries for structures containing or capable of forming a 2,5-dimethylpyrrolidine moiety. |
| Industrial Chemicals/Pharmaceuticals | Tertiary amines in various products. researchgate.net | Analysis of industrial and pharmaceutical compounds containing a 2,5-dimethylpyrrolidine structure. |
Research on Environmental Remediation Strategies Based on Degradation Mechanisms
Given the potential for nitrosamines to persist in the environment, particularly in water systems, research into effective remediation strategies is of high importance. rsc.org The development of such strategies relies on a thorough understanding of the degradation mechanisms of this compound.
One promising area of research is photolysis, the degradation of a compound by light. acs.org Studies on NDMA have shown that it can be broken down by UV irradiation. acs.org Future work should investigate the photolytic degradation of this compound, including determining the quantum yield, identifying the degradation products, and assessing the influence of environmental factors like pH and the presence of natural organic matter.
Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are another effective means of degrading persistent organic pollutants. Research could explore the efficacy of various AOPs, such as ozonation or Fenton processes, for the removal of this compound from water. rsc.org Furthermore, investigating the potential for microbial degradation could lead to the development of bioremediation strategies. Identifying microorganisms capable of metabolizing this compound and elucidating the enzymatic pathways involved would be a significant step towards sustainable environmental cleanup.
Q & A
Q. What safety protocols should be prioritized when handling 2,5-Dimethyl-N-nitrosopyrrolidine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Work in a fume hood to minimize inhalation risks. Ensure adequate airflow during synthesis or handling .
- Emergency Measures:
- Inhalation: Immediately move to fresh air; seek medical attention if respiratory distress occurs.
- Skin/Eye Contact: Rinse with copious water for 15 minutes; consult a physician if irritation persists.
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .
- Fire Safety: Use water fog, foam, or CO₂ extinguishers. Avoid dry chemical agents due to potential reactivity .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C2/C5) and nitroso group conformation. Compare spectra with NIST reference data .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., C₆H₁₀N₂O, m/z ≈ 126.08) and fragmentation patterns .
- Chromatography: Employ HPLC with UV detection (λ = 230–260 nm) to assess purity. Use reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield and minimize byproducts?
Answer:
- Precursor Selection: Start with 2,5-dimethylpyrrolidine and use nitrosating agents (e.g., NaNO₂/HCl) under controlled pH (3–4) to favor nitroso group addition .
- Temperature Control: Maintain reaction temperatures below 10°C to prevent dimerization or decomposition .
- Workup Strategies:
- Extract the product with dichloromethane to separate it from aqueous byproducts.
- Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Yield Monitoring: Track reaction progress using TLC (Rf ≈ 0.5 in 7:3 hexane:ethyl acetate) .
Q. How can contradictory data on the genotoxicity of this compound be resolved?
Answer:
- Meta-Analysis Framework:
- Variable Standardization: Compare studies using consistent models (e.g., Ames test vs. mammalian cell assays) and dosage metrics (µM vs. mg/kg) .
- Metabolic Activation: Account for differences in S9 liver enzyme preparations, which may influence nitroso compound activation .
- Mechanistic Studies:
Q. What experimental designs are suitable for studying the metabolic pathways of this compound in mammalian systems?
Answer:
- Isotope Labeling: Synthesize ¹⁴C-labeled analogs to trace metabolic products in urine/feces via scintillation counting .
- In Vitro Models:
- Incubate with hepatic microsomes (e.g., rat CYP450 enzymes) to identify phase I metabolites (e.g., hydroxylated derivatives) .
- Use UDP-glucuronosyltransferase inhibitors to distinguish phase II conjugation pathways .
- In Vivo Tracking: Administer to rodents and collect plasma/tissue samples at timed intervals. Analyze metabolites via GC-MS or LC-HRMS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported carcinogenicity thresholds for this compound?
Answer:
- Dose-Response Reassessment:
- Compare NOAEL/LOAEL values across studies, adjusting for species-specific metabolic rates (e.g., rat vs. mouse) .
- Use benchmark dose (BMD) modeling to standardize risk thresholds .
- Confounding Factors:
- Control for diet (e.g., nitrite intake) and genetic polymorphisms in metabolic enzymes (e.g., CYP2E1) .
- Validate findings using orthogonal assays (e.g., comet assay for DNA damage alongside tumorigenicity studies) .
Methodological Resources
- Safety Protocols: Refer to JIS Z 7253:2019 guidelines for spill and exposure management .
- Analytical References: Cross-validate spectral data with NIST Chemistry WebBook entries .
- Synthetic Optimization: Adapt protocols from heterocyclic synthesis literature (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
